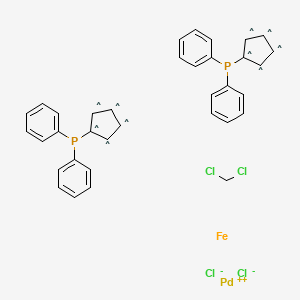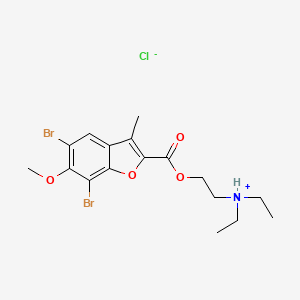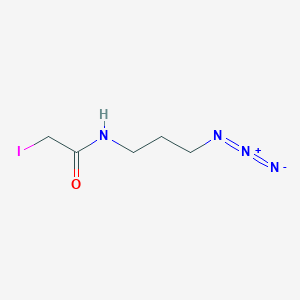
1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Bromination and Fluorination: The indole core is then subjected to bromination and fluorination reactions to introduce the bromine and fluorine atoms at the desired positions. These reactions are usually carried out using bromine or N-bromosuccinimide (NBS) and a fluorinating agent such as Selectfluor.
Trifluoroacetylation: The final step involves the introduction of the trifluoromethyl group through a trifluoroacetylation reaction. This can be achieved using trifluoroacetic anhydride (TFAA) in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The indole core can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions typically involve the use of a base and a solvent such as DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like PCC or DMP, and reducing agents like LiAlH4 or NaBH4 are commonly used.
Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with solvents like toluene or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Industry: The compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, fluorine, and trifluoromethyl groups can influence its binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-7-chloro-3-indolyl)-2,2,2-trifluoroethanone: Similar structure but with a chlorine atom instead of fluorine.
1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-difluoroethanone: Similar structure but with two fluorine atoms instead of three.
1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trichloroethanone: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone is unique due to the presence of both bromine and fluorine atoms, as well as the trifluoromethyl group. These functional groups can significantly influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
2135339-55-6 |
|---|---|
Molecular Formula |
C10H4BrF4NO |
Molecular Weight |
310.04 g/mol |
IUPAC Name |
1-(5-bromo-7-fluoro-1H-indol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H4BrF4NO/c11-4-1-5-6(9(17)10(13,14)15)3-16-8(5)7(12)2-4/h1-3,16H |
InChI Key |
VDABVAPMUTUFDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)C(=O)C(F)(F)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B13729912.png)

![[(4aS,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B13729937.png)
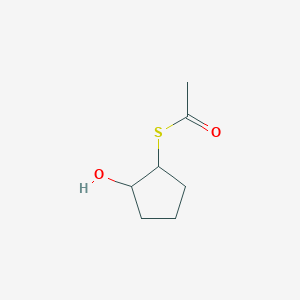
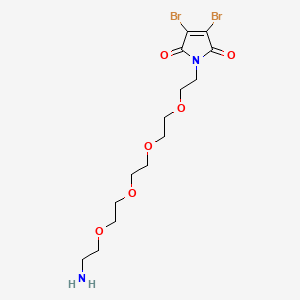
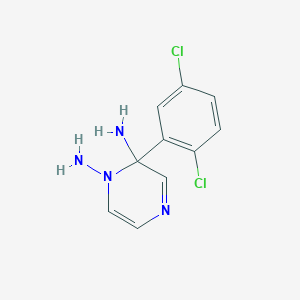
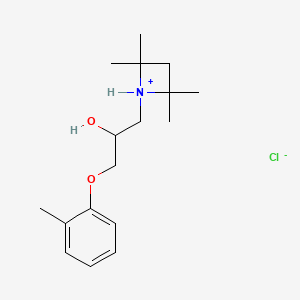
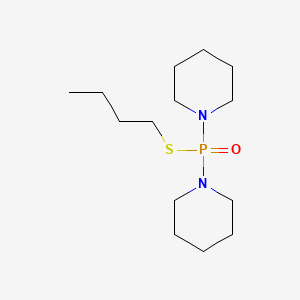
![1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one](/img/structure/B13729965.png)
![(1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13729967.png)
